molecular formula C20H34O5 B10767258 Prostaglandin D1-d4

Prostaglandin D1-d4

Cat. No.: B10767258
M. Wt: 358.5 g/mol
InChI Key: CIMMACURCPXICP-VRXRJXMLSA-N
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Description

Prostaglandin D1-d4 is a synthetic analog of prostaglandin D1, containing four deuterium atoms at the 3, 3’, 4, and 4’ positions. This compound is primarily used as an internal standard for the quantification of prostaglandin D1 by gas chromatography or liquid chromatography-mass spectrometry. Prostaglandin D1 is a theoretical D-series metabolite of dihomo-gamma-linolenic acid but has not been isolated as a natural product .

Preparation Methods

Synthetic Routes and Reaction Conditions: The synthesis of prostaglandin D1-d4 involves the incorporation of deuterium atoms into the prostaglandin D1 structure. This is typically achieved through the use of deuterated reagents and solvents during the synthesis process. The key steps include the formation of the prostaglandin skeleton, followed by the selective introduction of deuterium atoms at specific positions.

Industrial Production Methods: Industrial production of this compound follows similar synthetic routes but on a larger scale. The process involves the use of high-purity deuterated reagents and solvents to ensure the incorporation of deuterium atoms at the desired positions. The final product is purified using chromatographic techniques to achieve the required purity and isotopic labeling .

Chemical Reactions Analysis

Types of Reactions: Prostaglandin D1-d4 undergoes various chemical reactions, including oxidation, reduction, and substitution reactions. These reactions are essential for modifying the prostaglandin structure and introducing functional groups that enhance its biological activity.

Common Reagents and Conditions:

    Oxidation: Common oxidizing agents such as potassium permanganate or chromium trioxide are used to introduce oxygen-containing functional groups.

    Reduction: Reducing agents like sodium borohydride or lithium aluminum hydride are employed to reduce carbonyl groups to hydroxyl groups.

    Substitution: Halogenation reactions using reagents like bromine or chlorine can introduce halogen atoms into the prostaglandin structure.

Major Products: The major products formed from these reactions include various prostaglandin analogs with modified functional groups that exhibit different biological activities .

Scientific Research Applications

Prostaglandin D1-d4 has a wide range of scientific research applications, including:

Mechanism of Action

Prostaglandin D1-d4 exerts its effects by interacting with specific prostaglandin receptors on the surface of target cells. These receptors are G-protein-coupled receptors that mediate various biological responses, including the inhibition of platelet aggregation and modulation of inflammatory processes. The binding of this compound to its receptors activates intracellular signaling pathways that lead to the desired biological effects .

Comparison with Similar Compounds

Uniqueness: Prostaglandin D1-d4 is unique due to its deuterium labeling, which makes it an ideal internal standard for analytical purposes. The presence of deuterium atoms enhances its stability and allows for precise quantification in mass spectrometry-based assays. Additionally, its inhibitory effect on platelet aggregation distinguishes it from other prostaglandins .

Properties

Molecular Formula

C20H34O5

Molecular Weight

358.5 g/mol

IUPAC Name

3,3,4,4-tetradeuterio-7-[(1R,2R,5S)-5-hydroxy-2-[(E,3S)-3-hydroxyoct-1-enyl]-3-oxocyclopentyl]heptanoic acid

InChI

InChI=1S/C20H34O5/c1-2-3-6-9-15(21)12-13-17-16(18(22)14-19(17)23)10-7-4-5-8-11-20(24)25/h12-13,15-18,21-22H,2-11,14H2,1H3,(H,24,25)/b13-12+/t15-,16+,17+,18-/m0/s1/i5D2,8D2

InChI Key

CIMMACURCPXICP-VRXRJXMLSA-N

Isomeric SMILES

[2H]C([2H])(CCC[C@H]1[C@H](CC(=O)[C@@H]1/C=C/[C@H](CCCCC)O)O)C([2H])([2H])CC(=O)O

Canonical SMILES

CCCCCC(C=CC1C(C(CC1=O)O)CCCCCCC(=O)O)O

Origin of Product

United States

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